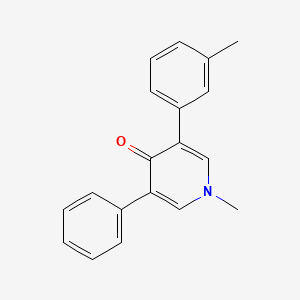
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups
Preparation Methods
The synthesis of 1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the desired pyridine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired products.
Scientific Research Applications
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one include other substituted pyridines and chalcones. What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. Comparing its properties with those of related compounds can highlight its unique features and potential advantages in various applications.
Properties
CAS No. |
59757-04-9 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)-5-phenylpyridin-4-one |
InChI |
InChI=1S/C19H17NO/c1-14-7-6-10-16(11-14)18-13-20(2)12-17(19(18)21)15-8-4-3-5-9-15/h3-13H,1-2H3 |
InChI Key |
NVWXNJCQVUGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(C=C(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
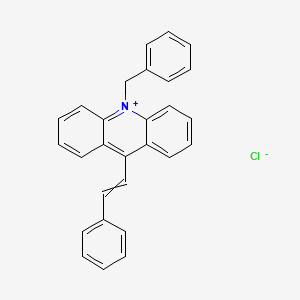

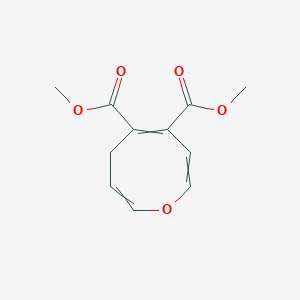
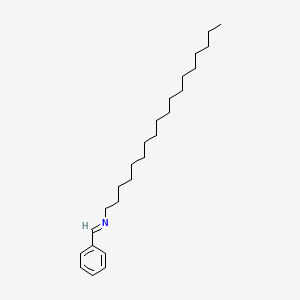


![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)
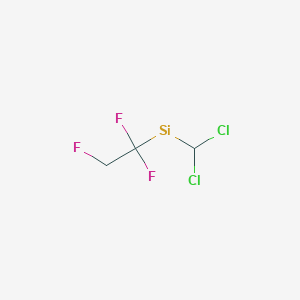

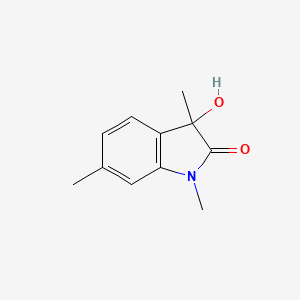
![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
